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molecular formula C12H9ClO B1306206 2-(1-Naphthyl)Ethanoyl Chloride CAS No. 5121-00-6

2-(1-Naphthyl)Ethanoyl Chloride

Cat. No. B1306206
M. Wt: 204.65 g/mol
InChI Key: DSVAZLXLRDXHKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06174879B1

Procedure details

1-Naphthylacetyl chloride is prepared according to the method described in Example 8 using 1-naphthylacetic acid (2.47 g, 13.3 mmol) to give a yellow oil which is dissolved in chloroform (10 mL). This solution is added to a solution of (±)-trans-[2-(4-methyl-1-piperazinyl)]cyclohexanol (2.5 g, 12.6 mmol) in chloroform (10 mL), and the mixture is refluxed for 11 hours under nitrogen. The crude free ester is isolated as described in Example 13, and is converted to the monohydrochloride salt in ether/dichloromethane (35 mL, 6:1) by treatment with 1 equivalent of HCl in the same solvent. The resulting solid is washed with ether and recrystallised from hot ethyl acetate/methanol to yield the title compound.
Quantity
2.47 g
Type
reactant
Reaction Step One
[Compound]
Name
(±)-trans-[2-(4-methyl-1-piperazinyl)]cyclohexanol
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:11][C:12]([OH:14])=O)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.C(Cl)(Cl)[Cl:16]>>[C:1]1([CH2:11][C:12]([Cl:16])=[O:14])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
2.47 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)CC(=O)O
Step Two
Name
(±)-trans-[2-(4-methyl-1-piperazinyl)]cyclohexanol
Quantity
2.5 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a yellow oil which
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 11 hours under nitrogen
Duration
11 h
CUSTOM
Type
CUSTOM
Details
The crude free ester is isolated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)CC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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